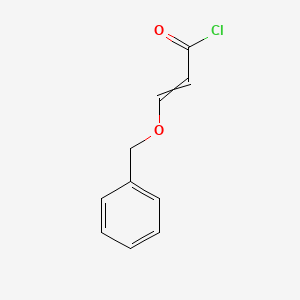
Acalaproalantbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acalaproalantbu is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acalaproalantbu typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions involving specific precursors.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the desired ring structures.
Final Steps: The final steps involve purification and crystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large batches of reactants are processed in reactors with precise temperature and pressure control.
Continuous Flow Systems: Advanced continuous flow systems are employed to enhance efficiency and reduce production time.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acalaproalantbu undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Acalaproalantbu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.
Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Acalaproalantbu involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition of certain cellular processes, making it effective in therapeutic applications.
Comparación Con Compuestos Similares
Acalaproalantbu can be compared with other similar compounds such as:
Lamellarins: These compounds share a similar core structure and have comparable biological activities.
Azacoumestans: These compounds also exhibit similar reactivity and applications in scientific research.
Uniqueness
This compound stands out due to its unique stability and reactivity, which make it a versatile compound in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance.
Conclusion
This compound is a compound of great interest in the scientific community due to its diverse applications and unique chemical properties
Propiedades
Número CAS |
137605-62-0 |
|---|---|
Fórmula molecular |
C17H30N4O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(2-acetamidopropanoyl)-N-[1-(tert-butylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H30N4O4/c1-10(14(23)20-17(4,5)6)19-15(24)13-8-7-9-21(13)16(25)11(2)18-12(3)22/h10-11,13H,7-9H2,1-6H3,(H,18,22)(H,19,24)(H,20,23) |
Clave InChI |
JSCATSFPYXONGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



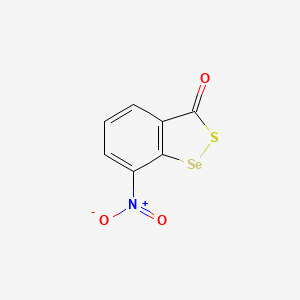

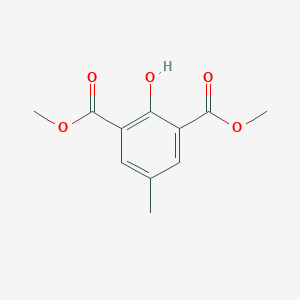



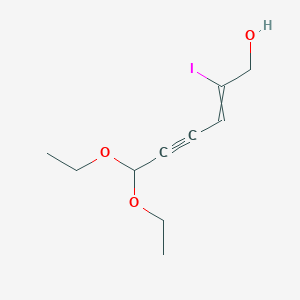
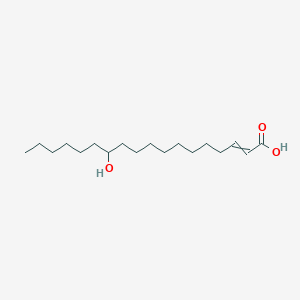
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)


![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
